

An In-depth Technical Guide to the Urease Inhibitor: Acetohydroxamic Acid (AHA)

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Compound of Interest		
Compound Name:	Urease-IN-2	
Cat. No.:	B12406696	Get Quote

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Introduction

While information regarding a specific compound designated "**Urease-IN-2**" is not available in public scientific literature, this guide will provide a comprehensive technical overview of a well-characterized and clinically relevant urease inhibitor, Acetohydroxamic Acid (AHA). AHA serves as an exemplary model for understanding the chemical properties, mechanism of action, and experimental evaluation of urease inhibitors. Urease, a nickel-dependent metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[1][2] Its inhibition is a key therapeutic strategy for managing infections caused by urease-producing bacteria, such as Helicobacter pylori and Proteus mirabilis, which are implicated in gastric ulcers and urinary tract infections, respectively.[3][4]

Chemical Structure and Properties of Acetohydroxamic Acid

Acetohydroxamic acid (AHA), also known by the trade name Lithostat, is a synthetic derivative of hydroxylamine and ethyl acetate, bearing a structural similarity to urea.[3][5] It is a stable, white crystalline solid.[3]

Table 1: Chemical Identifiers and Properties of Acetohydroxamic Acid



Property	Value	Source(s)
IUPAC Name	N-hydroxyacetamide	[1]
CAS Number	546-88-3	[1]
Molecular Formula	C ₂ H ₅ NO ₂	[1]
Molecular Weight	75.07 g/mol	[1]
Melting Point	90.5 °C	[1]
Solubility	Highly soluble in water. Soluble in DMSO at 15 mg/mL (199.81 mM).	[6][7]
SMILES	CC(=O)NO	[7]

Mechanism of Urease Inhibition

Acetohydroxamic acid is a potent, reversible, and non-competitive inhibitor of bacterial urease. [8][9] Its mechanism of action is centered on its ability to chelate the nickel ions within the active site of the urease enzyme.[10] The hydroxamic acid moiety of AHA is crucial for this inhibitory effect.[10] By binding to the nickel ions, AHA blocks the access of the natural substrate, urea, to the active site, thereby preventing the hydrolysis of urea into ammonia and carbon dioxide.[10] This inhibition is effective over a pH range of 5-9.[8]

Below is a diagram illustrating the proposed mechanism of urease inhibition by acetohydroxamic acid.



Urea (Substrate) Binds to active site Urease Enzyme (with Ni²+ ions) Hydrolysis Products Acetohydroxamic Acid (Inhibitor) Binds to Ni²+ ions (Competitive Inhibition)

Mechanism of Urease Inhibition by Acetohydroxamic Acid

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Carbon Dioxide (CO₂)

Caption: Urease inhibition by Acetohydroxamic Acid.

Ammonia (NH₃)

Experimental Protocols Synthesis of Acetohydroxamic Acid

A common method for the synthesis of acetohydroxamic acid involves the reaction of hydroxylamine hydrochloride with an acetylating agent like ethyl acetate in an alkaline solvent system.[11]

Protocol:

• Dissolve hydroxylamine hydrochloride in methanol in a three-necked reaction flask and cool in an ice-water bath with continuous stirring.[11]



- Prepare a solution of sodium hydroxide in water and add it to the reaction flask to neutralize the hydrochloric acid.[11]
- Add ethyl acetate to the reaction flask and allow the reaction to proceed.[11]
- After the reaction is complete, perform an extraction using an organic solvent.[11]
- The crude product can be further purified by recrystallization.

Another described method utilizes acetamide and a catalyst, 4-dimethylamino pyridine, in an aqueous medium.[12]

In Vitro Urease Inhibition Assay

The inhibitory effect of acetohydroxamic acid on urease activity can be quantified using an in vitro assay. A common method is the phenol red method, which measures the change in pH due to ammonia production.

Protocol:

- Preparation of Reagents:
 - Urease enzyme solution (e.g., from Jack bean or H. pylori).
 - Urea solution (substrate).
 - Phosphate buffer (to maintain initial pH).
 - Phenol red solution (as a pH indicator).
 - Acetohydroxamic acid solutions at various concentrations.
- Assay Procedure:
 - In a 96-well plate, add the urease enzyme solution, phosphate buffer, and different concentrations of the inhibitor (AHA).
 - Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a set time.





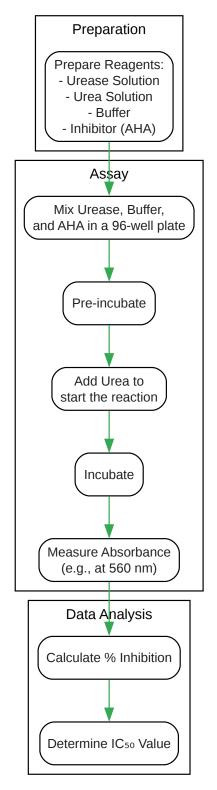


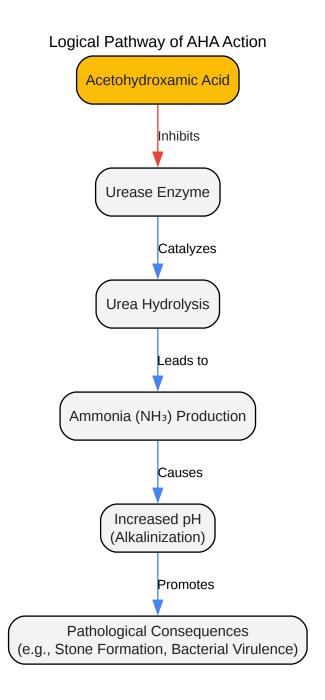
- Initiate the enzymatic reaction by adding the urea solution.
- Incubate the reaction mixture.
- Measure the change in absorbance at a specific wavelength (e.g., 560 nm) using a microplate reader. The color change of phenol red from yellow to pink/red indicates an increase in pH due to ammonia production.
- A control reaction without the inhibitor should be run in parallel.
- Data Analysis:
 - Calculate the percentage of urease inhibition for each concentration of AHA.
 - Determine the IC₅₀ value, which is the concentration of the inhibitor required to inhibit 50% of the urease activity.

Below is a workflow diagram for a typical in vitro urease inhibition assay.



Workflow for In Vitro Urease Inhibition Assay





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